molecular formula C13H16N4O2S B4176584 7-allyl-8-(allylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-(allylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4176584
M. Wt: 292.36 g/mol
InChI Key: PSDMIBBFEJYUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-allyl-8-(allylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as allopurinol, is a xanthine oxidase inhibitor that is widely used in scientific research for its ability to lower uric acid levels in the body. Allopurinol has been studied extensively for its potential therapeutic applications in a variety of diseases, including gout, hyperuricemia, and cardiovascular disease.

Mechanism of Action

Allopurinol works by inhibiting the activity of xanthine oxidase, an enzyme that converts hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, 7-allyl-8-(allylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione reduces the production of uric acid, which can lead to a reduction in the symptoms of gout and other diseases associated with high levels of uric acid.
Biochemical and Physiological Effects
Allopurinol has a number of biochemical and physiological effects on the body, including a reduction in uric acid levels, an increase in the excretion of uric acid, and a decrease in the production of reactive oxygen species. These effects can lead to a reduction in the symptoms of gout, hyperuricemia, and other diseases associated with high levels of uric acid.

Advantages and Limitations for Lab Experiments

Allopurinol has a number of advantages for use in lab experiments, including its ability to inhibit xanthine oxidase and lower uric acid levels in the body. However, there are also some limitations to its use, including its potential to interact with other drugs and its potential to cause side effects in some individuals.

Future Directions

There are a number of potential future directions for research on 7-allyl-8-(allylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including the development of new and more effective xanthine oxidase inhibitors, the investigation of 7-allyl-8-(allylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione's potential therapeutic applications in other diseases, and the exploration of the mechanisms underlying 7-allyl-8-(allylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione's effects on the body. Further research in these areas could lead to new treatments for a variety of diseases and conditions.

Scientific Research Applications

Allopurinol is widely used in scientific research for its ability to inhibit xanthine oxidase, an enzyme that plays a key role in the production of uric acid. By inhibiting xanthine oxidase, 7-allyl-8-(allylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can lower uric acid levels in the body, which is useful in the treatment of gout, hyperuricemia, and other diseases associated with high levels of uric acid.

properties

IUPAC Name

1,3-dimethyl-7-prop-2-enyl-8-prop-2-enylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-5-7-17-9-10(14-12(17)20-8-6-2)15(3)13(19)16(4)11(9)18/h5-6H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMIBBFEJYUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Allyl-8-(allylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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